![molecular formula C16H31NO3 B7663633 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol, also known as DMHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHP is a beta-adrenergic receptor agonist that has been shown to have promising effects in the fields of medicine, pharmacology, and biochemistry. In
Scientific Research Applications
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol has been shown to have potential applications in various fields. In the field of medicine, this compound has been studied for its potential use as a bronchodilator for the treatment of asthma. This compound has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmia. In the field of pharmacology, this compound has been studied for its potential use as a beta-adrenergic receptor agonist. This compound has also been studied for its potential use as a tool for studying the beta-adrenergic receptor signaling pathway. In the field of biochemistry, this compound has been studied for its potential use as a tool for studying the structure and function of the beta-adrenergic receptor.
Mechanism of Action
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol acts as a beta-adrenergic receptor agonist, which means that it binds to and activates the beta-adrenergic receptor. Activation of the beta-adrenergic receptor leads to the activation of the adenylyl cyclase enzyme, which catalyzes the conversion of ATP to cAMP. Increased levels of cAMP lead to the activation of protein kinase A, which then phosphorylates various target proteins, leading to a cascade of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely due to its activation of the beta-adrenergic receptor. This compound has been shown to increase heart rate and cardiac output, as well as cause vasodilation in certain blood vessels. This compound has also been shown to increase bronchodilation and decrease airway resistance, making it a potential treatment for asthma. In addition, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol in lab experiments is that it is a highly specific beta-adrenergic receptor agonist, which means that it can be used to study the beta-adrenergic receptor signaling pathway with high specificity. However, one limitation of this compound is that it has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Future Directions
There are many potential future directions for 1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol research. One direction is to further study its potential use as a bronchodilator for the treatment of asthma. Another direction is to study its potential use in the treatment of cardiovascular diseases such as hypertension and arrhythmia. Additionally, further research could be done to study the structure and function of the beta-adrenergic receptor using this compound as a tool. Finally, future research could be done to develop new and more efficient synthesis methods for this compound.
Synthesis Methods
1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a multi-step synthesis method. The first step involves the reaction of 2,2-dimethylcyclohexanone with hydroxylamine to form 2,2-dimethylcyclohexanone oxime. The oxime is then reduced using sodium borohydride to form 2,2-dimethylcyclohexylamine. The final step involves the reaction of 2,2-dimethylcyclohexylamine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst to form this compound.
Properties
IUPAC Name |
1-[(2,2-dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-16(2)8-4-3-5-15(16)17-11-13(18)12-20-14-6-9-19-10-7-14/h13-15,17-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZALBXLUDDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NCC(COC2CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
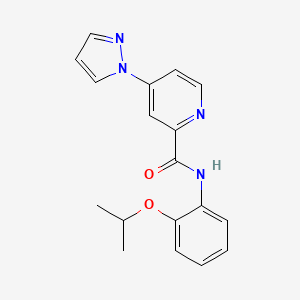
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea](/img/structure/B7663567.png)
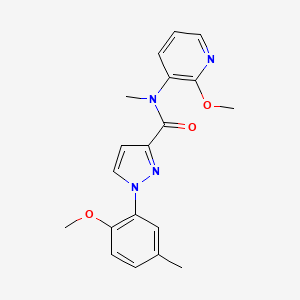
![2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)

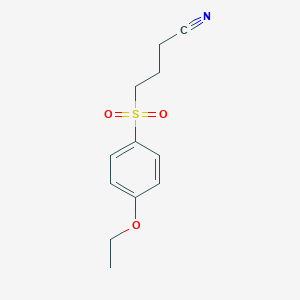
![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]propan-2-amine](/img/structure/B7663607.png)
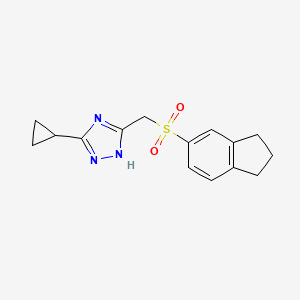
![2-fluoro-6-hydroxy-N-(2-methoxyethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7663621.png)
![2-benzyl-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]cyclohexan-1-amine](/img/structure/B7663622.png)
![Methyl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7663625.png)
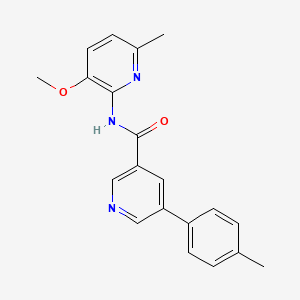
![3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663638.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
